isopropyl 4-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Isopropyl 4-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.12356325 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, including compounds with morpholinylsulfonyl moieties, have been studied for their ability to inhibit carbonic anhydrase isoenzymes, such as hCA I, II, IV, and XII. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. Inhibitors of carbonic anhydrase have applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013).
Biotransformation and Environmental Applications
Isopropylbenzene-degrading bacteria have shown the capability to transform benzothiophene into various compounds, indicating the potential for bioremediation and the environmental processing of aromatic compounds. These transformations can lead to the production of compounds with different structural features and potential applications in chemical synthesis (Eaton & Nitterauer, 1994).
Synthesis of Novel Compounds
The synthesis and modification of aromatic acids and their derivatives, including isopropyl esters, are critical in developing new materials and bioactive molecules. For instance, the chemical and enzymatic synthesis of isoquercitrin esters with aromatic acids has been explored for their antiradical activity, demonstrating the role of such compounds in medicinal chemistry and the development of antioxidants (Heřmánková-Vavříková et al., 2017).
Modulation of Antibiotic Activity
Compounds like 4-(phenylsulfonyl) morpholine have been investigated for their ability to modulate the antibiotic activity against multidrug-resistant strains. Such studies highlight the potential of sulfonamide and morpholine derivatives in addressing the challenge of antibiotic resistance, a major concern in modern medicine (Oliveira et al., 2015).
Properties
IUPAC Name |
propan-2-yl 4-[(4-morpholin-4-ylsulfonylphenyl)carbamothioylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15(2)29-20(25)16-3-5-17(6-4-16)22-21(30)23-18-7-9-19(10-8-18)31(26,27)24-11-13-28-14-12-24/h3-10,15H,11-14H2,1-2H3,(H2,22,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVBPFDFXYWRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.